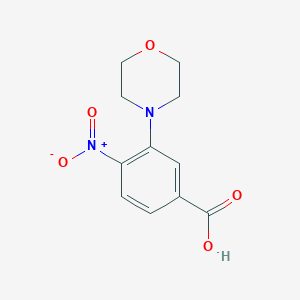

3-(Morpholin-4-YL)-4-nitrobenzoic acid

Description

Properties

IUPAC Name |

3-morpholin-4-yl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(13(16)17)10(7-8)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUUEEDAOFTYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ciprofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound designated by CAS number 1134335-58-2 presents a notable ambiguity in publicly accessible databases, being associated with both the chemical intermediate 3-(Morpholin-4-yl)-4-nitrobenzoic acid and, more prominently in pharmaceutical contexts, with Ciprofloxacin Hydrochloride. The United States Pharmacopeia (USP) assigns the catalog number 1134335 to its Ciprofloxacin Hydrochloride reference standard.[1] Given its extensive use as a broad-spectrum antibiotic and its relevance to drug development, this guide will focus on the physicochemical properties of Ciprofloxacin Hydrochloride.

Ciprofloxacin is a second-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[2][3] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[4][5] The hydrochloride salt is commonly used in pharmaceutical formulations. A thorough understanding of its physical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy.

This guide provides a comprehensive overview of the core physicochemical properties of Ciprofloxacin Hydrochloride, detailing the experimental methodologies for their determination and the scientific rationale behind these approaches.

Chemical and Physical Properties

A summary of the key physicochemical properties of Ciprofloxacin Hydrochloride is presented below.

| Property | Value | References |

| Appearance | Faintly yellowish to light yellow crystalline substance. | [2][6] |

| Molecular Formula | C₁₇H₁₈FN₃O₃·HCl·H₂O (monohydrate) | [2] |

| Molecular Weight | 385.82 g/mol (monohydrate) | [2] |

| Melting Point | 318-320 °C (monohydrate) | [6] |

| Solubility | Water: Approx. 36 mg/mL at 25 °C. Soluble in dilute (0.1N) hydrochloric acid. Practically insoluble in ethanol. | [6][7] |

| pKa | 6.09 (carboxylic acid), 8.74 (piperazinyl nitrogen) | [6] |

| LogP (non-ionized) | 0.28 | [6] |

Appearance and Basic Characteristics

Ciprofloxacin hydrochloride is a faintly yellowish to light yellow crystalline powder.[2][7] This visual characteristic is an initial, albeit non-specific, indicator of material identity and purity.

Molecular Structure and Weight

The chemical structure of Ciprofloxacin comprises a quinolone core with a cyclopropyl group at position 1, a fluoro group at position 6, a piperazine moiety at position 7, and a carboxylic acid at position 3. The hydrochloride salt form is typically a monohydrate.[2]

Diagram of Ciprofloxacin Hydrochloride Structure:

Caption: Chemical structure of Ciprofloxacin Hydrochloride.

Melting Point Determination

The melting point of Ciprofloxacin monohydrochloride monohydrate is reported to be in the range of 318-320 °C.[6]

Experimental Protocol: Capillary Melting Point Determination

This technique is a standard pharmacopeial method for determining the melting range of a crystalline solid.

-

Sample Preparation: A small amount of the finely powdered, dry Ciprofloxacin Hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Scientific Rationale: A sharp melting range is indicative of a high degree of purity for a crystalline compound. Impurities tend to broaden and depress the melting range. This method is fundamental for quality control and batch-to-batch consistency checks.

Solubility Profile

The solubility of Ciprofloxacin Hydrochloride is pH-dependent due to its zwitterionic nature, possessing both a carboxylic acid and a basic piperazinyl group.[8]

-

In Water: Approximately 36 mg/mL at 25 °C.[6]

-

In Acidic Media: It is soluble in dilute (0.1N) hydrochloric acid.[6] The protonation of the piperazinyl nitrogen in acidic conditions increases its aqueous solubility.

-

In Organic Solvents: It is practically insoluble in ethanol.[7]

Experimental Protocol: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of Ciprofloxacin Hydrochloride is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of Ciprofloxacin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[7][9][10][11][12]

Scientific Rationale: Solubility is a critical parameter for drug development as it directly influences bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed. The pH-dependent solubility of Ciprofloxacin is particularly important, as the pH varies along the gastrointestinal tract.

Dissociation Constant (pKa)

The pKa values for Ciprofloxacin are approximately 6.09 for the carboxylic acid group and 8.74 for the nitrogen on the piperazinyl ring.[6] These values dictate the ionization state of the molecule at different pH values.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known concentration of Ciprofloxacin Hydrochloride is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values are determined from the half-equivalence points on the curve.

Diagram of Ciprofloxacin Ionization States:

Sources

- 1. store.usp.org [store.usp.org]

- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Ciprofloxacin hydrochloride monohydrate | C17H21ClFN3O4 | CID 62998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. fip.org [fip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cjm.ichem.md [cjm.ichem.md]

The Emerging Therapeutic Potential of Morpholino-Nitrobenzoic Acids: A Technical Guide for Drug Discovery

Foreword: Unveiling a Scaffold of Opportunity

In the relentless pursuit of novel therapeutic agents, the convergence of distinct pharmacophores into a singular molecular entity often yields compounds with intriguing and potent biological activities. This guide delves into the scientific landscape of morpholino-nitrobenzoic acids, a class of compounds that marries the privileged morpholine scaffold with the electronically versatile nitrobenzoic acid moiety. While research into these specific hybrid molecules is still nascent, the wealth of data on their constituent parts and closely related analogs points toward a promising frontier in the development of new anticancer and antimicrobial agents. This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing a foundational understanding of the synthesis, potential biological activities, and methodologies for the evaluation of morpholino-nitrobenzoic acids.

The Chemical Architecture: A Synergy of Function

The morpholino-nitrobenzoic acid scaffold combines two key chemical entities, each contributing unique properties that can influence the molecule's overall biological profile.

-

The Morpholine Moiety: The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in known drugs and bioactive molecules.[1] Its presence can enhance drug-like properties such as aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

-

The Nitrobenzoic Acid Moiety: The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the benzoic acid ring. This electronic perturbation can be crucial for molecular recognition by target proteins.[2] Furthermore, the nitroaromatic core is a key feature of several hypoxia-activated prodrugs in cancer therapy.[3][4] In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species, offering a degree of tumor selectivity.[3][4] The carboxylic acid group provides a handle for further derivatization and can also participate in hydrogen bonding interactions within a target's binding site.

The combination of these two moieties in morpholino-nitrobenzoic acids creates a diverse chemical space for exploration, with the potential for tunable electronic, steric, and pharmacokinetic properties. The specific substitution pattern of the morpholino and nitro groups on the benzoic acid ring is expected to have a profound impact on the biological activity, a concept central to the structure-activity relationship (SAR) studies discussed later in this guide.

Synthetic Pathways: Crafting the Molecular Tools

The synthesis of morpholino-nitrobenzoic acids typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The general strategy involves the displacement of a halogen, usually chlorine or fluorine, from a nitro-substituted halobenzoic acid by the secondary amine of morpholine. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

Synthesis of 4-Morpholino-3-nitrobenzoic Acid

A common and efficient method for the synthesis of 4-morpholino-3-nitrobenzoic acid involves the microwave-assisted reaction of 4-chloro-3-nitrobenzoic acid with morpholine.[5][6]

Caption: Synthesis of 4-Morpholino-3-nitrobenzoic Acid.

Synthesis of 2-Morpholino-5-nitrobenzoic Acid

The synthesis of 2-morpholino-5-nitrobenzoic acid can be inferred from the synthesis of its precursor, 2-chloro-5-nitrobenzoic acid, followed by a similar nucleophilic aromatic substitution with morpholine. The synthesis of 2-chloro-5-nitrobenzoic acid starts from o-chlorobenzoic acid.[7][8]

Caption: Synthetic Route to 2-Morpholino-5-nitrobenzoic Acid.

Potential Biological Activities: A Dual Threat

The unique hybrid structure of morpholino-nitrobenzoic acids suggests potential for both anticancer and antimicrobial activities.

Anticancer Potential: Targeting Aberrant Cell Signaling

While direct evidence for the anticancer activity of the parent morpholino-nitrobenzoic acids is limited, studies on closely related analogs provide compelling rationale for their investigation in oncology.

3.1.1. Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

A key putative target for this class of compounds is phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the aberrant choline metabolism of cancer cells.[9][10][11] Dysregulation of PC-PLC activity has been linked to increased cell proliferation, signaling, and survival in various cancers, including breast and ovarian cancer.[9][12][13]

A study on 2-morpholinobenzoic acid derivatives (specifically 2-morpholino-5-N-benzylamino benzoic acid derivatives) demonstrated their ability to inhibit PC-PLC and exert antiproliferative effects against MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer) cell lines.[9] This suggests that the 2-morpholinobenzoic acid scaffold is a valid starting point for the design of PC-PLC inhibitors.

Caption: Putative Mechanism of Anticancer Activity via PC-PLC Inhibition.

3.1.2. Hypoxia-Activated Prodrugs

The nitroaromatic core of these compounds also raises the possibility of their function as hypoxia-activated prodrugs.[3][4] In the hypoxic microenvironment of solid tumors, nitroreductase enzymes can reduce the nitro group to generate reactive nitrogen species that are cytotoxic.[3][4] This mechanism offers a potential for selective tumor cell killing while sparing healthy, well-oxygenated tissues.

3.1.3. Inhibition of Cancer Cell Migration

A study on 4-methyl-3-nitrobenzoic acid, a structurally related compound, demonstrated its ability to inhibit the migration of non-small cell lung cancer cells.[1] This suggests that nitrobenzoic acid derivatives may have antimetastatic potential.

3.1.4. Structure-Activity Relationship (SAR) Insights

Although a comprehensive SAR for morpholino-nitrobenzoic acids is yet to be established, preliminary data from related scaffolds provide valuable starting points. For 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors, modifications to the benzoic acid ring and the morpholine moiety are expected to significantly impact activity.[9] For nitroaromatic anticancer agents, the position of the nitro group and the presence of other substituents influence their reductive activation and alkylating properties.[14]

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [6] |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | Human hepatocellular liver carcinoma (HepG2) | 0.06 | [6] |

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobials, and the inclusion of a morpholine ring can enhance their activity.

3.2.1. Broad-Spectrum Antibacterial Potential

A study on derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide revealed significant antibacterial activity, particularly against Gram-positive bacteria.[5] For instance, a semicarbazide derivative containing a 4-bromophenyl moiety showed potent activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[5]

Derivatives of 2-chloro-5-nitrobenzoic acid have also been investigated as potential next-generation antibacterials, showing broad inhibitory profiles against both Gram-positive and Gram-negative bacteria.[15][16]

Table 2: Antimicrobial Activity of Selected Morpholino-Nitrobenzoic Acid Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Semicarbazide of 4-(morpholin-4-yl)-3-nitrobenzohydrazide (4-bromophenyl) | Enterococcus faecalis | 3.91 | [5] |

| Thiosemicarbazide of 4-(morpholin-4-yl)-3-nitrobenzohydrazide (4-trifluoromethylphenyl) | Gram-positive strains | 31.25 - 62.5 | [5] |

3.2.2. Mechanism of Antimicrobial Action

The antimicrobial action of nitroaromatic compounds is often attributed to the reductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death. The morpholine moiety may contribute to the compound's ability to penetrate the bacterial cell wall and membrane.

Experimental Protocols: A Guide to In Vitro Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activity of morpholino-nitrobenzoic acids.

Synthesis and Characterization

4.1.1. General Synthesis of 4-Morpholino-3-nitrobenzoic Acid[5][6]

-

To a microwave reaction vessel, add 4-chloro-3-nitrobenzoic acid (1.0 eq), morpholine (2.3 eq), and n-butanol.

-

Seal the vessel and heat the mixture using microwave irradiation to 160 °C for 20 minutes.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry to yield the product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the Synthesis of 4-Morpholino-3-nitrobenzoic Acid.

Anticancer Activity Assays

4.2.1. Cell Viability Assay (MTT Assay)[8][17][18][19][20]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the morpholino-nitrobenzoic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.2.2. Cell Migration Assay (Scratch Wound Healing Assay)[16]

This assay assesses the effect of the compounds on cell migration.

-

Create a Monolayer: Grow cells to full confluency in a 6-well plate.

-

Create a "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

-

Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Antimicrobial Activity Assay

4.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action Assay

4.4.1. PC-PLC Enzyme Inhibition Assay (Amplex Red Assay)[3]

This assay measures the activity of PC-PLC.

-

Prepare Cell Lysates: Prepare whole-cell lysates from cancer cells.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Amplex Red reagent, horseradish peroxidase, choline oxidase, alkaline phosphatase, and the cell lysate.

-

Initiate Reaction: Add the substrate, phosphatidylcholine, to initiate the reaction.

-

Incubate and Measure: Incubate the plate at 37°C and measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm at various time points.

-

Inhibitor Assay: To test for inhibition, pre-incubate the cell lysate with the morpholino-nitrobenzoic acid derivative before adding the substrate.

Future Directions and Conclusion

The exploration of morpholino-nitrobenzoic acids as potential therapeutic agents is a field ripe with opportunity. The foundational knowledge of their constituent chemical moieties, coupled with promising preliminary data on related analogs, provides a strong impetus for further investigation.

Key areas for future research include:

-

Systematic Synthesis and Screening: A comprehensive library of morpholino-nitrobenzoic acid isomers and their derivatives should be synthesized and screened for both anticancer and antimicrobial activities to establish a robust structure-activity relationship.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds is crucial. Investigating their effects on PC-PLC activity and their potential as hypoxia-activated prodrugs should be a priority.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC - NIH. [Link]

-

Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells. PubMed Central. [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

-

Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]

-

2-Amino-5-nitrobenzoic acid. ResearchGate. [Link]

-

Reductive activation of nitroheterocyclic compounds. PubMed. [Link]

-

In vivo Detection of Phospholipase C by Enzyme-Activated Near-infrared Probes. NIH. [Link]

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC - NIH. [Link]

-

Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]

- Production process of 2-chloro-5-nitrobenzoic acid.

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC - NIH. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Scratch Assay protocol. [Link]

-

Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. PMC. [Link]

-

Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy. Frontiers. [Link]

-

Scratch Wound Healing Assay. Bio-protocol. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration. PubMed. [Link]

-

Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. [Link]

-

Phosphatidylcholine-specific phospholipase C inhibition reduces HER2-overexpression, cell proliferation and in vivo tumor growth in a highly tumorigenic ovarian cancer model. Oncotarget. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers. [Link]

- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

MIC (Broth Microdilution) Testing. YouTube. [Link]

-

Scratch Wound Healing Assay. PubMed. [Link]

-

Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy. PubMed Central. [Link]

Sources

- 1. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Phosphatidylcholine-specific phospholipase C inhibition down- regulates CXCR4 expression and interferes with proliferation, invasion and glycolysis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo Detection of Phospholipase C by Enzyme-Activated Near-infrared Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. microbiologyjournal.org [microbiologyjournal.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

3-(Morpholin-4-YL)-4-nitrobenzoic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Morpholin-4-YL)-4-nitrobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

3-(Morpholin-4-YL)-4-nitrobenzoic acid is a synthetic organic compound that has emerged as a versatile intermediate in the synthesis of novel bioactive molecules. While direct and extensive research on the specific mechanism of action of this parent compound is not yet prevalent in the public domain, a comprehensive analysis of its derivatives and structurally related analogs provides significant insights into its potential biological activities. This guide synthesizes the available data to propose putative mechanisms of action, details relevant experimental protocols for its investigation, and provides a forward-looking perspective for researchers in drug discovery and development.

Introduction and Chemical Profile

3-(Morpholin-4-YL)-4-nitrobenzoic acid, a substituted nitrobenzoic acid containing a morpholine moiety, serves as a crucial building block in medicinal chemistry. The presence of the electron-withdrawing nitro group and the versatile morpholine ring makes it a valuable scaffold for generating a diverse library of derivative compounds with potential therapeutic applications. These derivatives have shown a range of biological activities, including antibacterial and anticancer properties[1].

The synthesis of 3-(Morpholin-4-YL)-4-nitrobenzoic acid is typically achieved through a microwave-assisted aromatic nucleophilic substitution reaction between 4-chloro-3-nitrobenzoic acid and morpholine[1][2]. This method is efficient and results in a good yield of the desired product.

Putative Mechanisms of Action Based on Derivative and Analog Studies

Direct studies on the mechanism of action of 3-(Morpholin-4-YL)-4-nitrobenzoic acid are limited. However, by examining the biological effects of its derivatives and structurally similar compounds, we can infer potential pathways and molecular targets.

Inhibition of Cancer Cell Migration and Cytoskeletal Dynamics

A structurally related compound, 4-methyl-3-nitrobenzoic acid, has been identified as an inhibitor of cancer cell migration.[3]. This compound was found to significantly inhibit epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in non-small cell lung cancer (NSCLC) cells. The underlying mechanism involves the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, which are critical processes for cell motility[3]. Given the structural similarity, it is plausible that 3-(Morpholin-4-YL)-4-nitrobenzoic acid could exert similar effects on the cancer cell cytoskeleton.

Proposed Signaling Pathway: Inhibition of EGF-Induced Cell Migration

Caption: Putative inhibition of the EGF signaling pathway by 3-(Morpholin-4-YL)-4-nitrobenzoic acid.

Antimicrobial Activity through Disruption of Essential Cellular Processes

Derivatives of 3-(Morpholin-4-YL)-4-nitrobenzoic acid, such as thiosemicarbazides and semicarbazides, have demonstrated antibacterial potential, particularly against Gram-positive bacteria[1]. The mechanism of action for such compounds often involves the inhibition of essential enzymes or the disruption of the bacterial cell membrane. For instance, some thiosemicarbazides are known to act as inhibitors of topoisomerase IV, an enzyme crucial for bacterial DNA replication[1]. The presence of the morpholine substituent in these derivatives, however, did not appear to enhance the biological activity in the cited study[1].

Nitroaromatic compounds, in general, are known to possess a broad spectrum of biological activities, which can be attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components[4].

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action for 3-(Morpholin-4-YL)-4-nitrobenzoic acid, a series of in vitro and in silico experiments can be conducted.

Synthesis of 3-(Morpholin-4-YL)-4-nitrobenzoic Acid

A detailed protocol for the synthesis of the parent compound is essential for further studies.

Table 1: Synthesis Protocol for 3-(Morpholin-4-YL)-4-nitrobenzoic acid [1][2]

| Step | Procedure | Reagents and Conditions |

| 1 | Reaction Setup | Charge a high-pressure microwave glass reactor with 4-chloro-3-nitrobenzoic acid (40 mmol), morpholine (92 mmol), and butanol (8 mL). |

| 2 | Microwave Synthesis | Seal the reactor and heat the mixture using microwave irradiation to 160 °C. Maintain this temperature with stirring for 20 minutes. |

| 3 | Precipitation | After cooling, pour the reaction mixture into a solution of saturated hydrochloric acid (50 mL) in water (300 mL). Promote precipitation by adding NaCl (25 g). |

| 4 | Isolation and Purification | Filter the solid product, wash with water, and air-dry. The compound can be used without further purification for many applications. |

Experimental Workflow: Synthesis and Initial Screening

Caption: Workflow for the synthesis and initial biological evaluation of the target compound.

In Vitro Assays for Anticancer Activity

To investigate the potential anticancer effects, a panel of human cancer cell lines can be utilized.

Table 2: In Vitro Anticancer Assay Protocol

| Assay | Cell Lines | Procedure | Endpoint |

| Cytotoxicity | HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast)[5] | Treat cells with varying concentrations of the compound for 48-72 hours. | Determine IC50 values using an MTT or similar viability assay. |

| Cell Migration | A549 (NSCLC)[3] | Perform a wound-healing or transwell migration assay in the presence or absence of EGF and the compound. | Quantify the inhibition of cell migration. |

| Actin Polymerization | A549 (NSCLC)[3] | Stain cells with fluorescently labeled phalloidin after treatment with EGF and the compound. | Visualize and quantify changes in F-actin content and organization via fluorescence microscopy. |

| Cofilin Phosphorylation | A549 (NSCLC)[3] | Perform Western blot analysis on cell lysates using antibodies specific for phosphorylated cofilin and total cofilin. | Determine the ratio of phosphorylated to total cofilin. |

In Vitro Assays for Antimicrobial Activity

The antimicrobial potential can be assessed against a panel of pathogenic bacteria.

Table 3: In Vitro Antimicrobial Assay Protocol

| Assay | Bacterial Strains | Procedure | Endpoint |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Enterococcus faecalis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative)[1] | Use a broth microdilution method with serial dilutions of the compound. | Determine the lowest concentration that inhibits visible bacterial growth. |

| Enzyme Inhibition | Purified Topoisomerase IV | Measure the enzyme's ability to relax supercoiled DNA in the presence of the compound. | Determine the IC50 for enzyme inhibition. |

Conclusion and Future Directions

While 3-(Morpholin-4-YL)-4-nitrobenzoic acid is primarily recognized as a synthetic intermediate, the biological activities of its derivatives and structurally similar compounds suggest that it may possess inherent anticancer and antimicrobial properties. The proposed mechanisms, including the inhibition of cancer cell migration via disruption of the actin cytoskeleton and potential antimicrobial actions, warrant further investigation.

Future research should focus on direct biological evaluation of 3-(Morpholin-4-YL)-4-nitrobenzoic acid to confirm these hypotheses. Elucidating its precise molecular targets will be crucial for its potential development as a therapeutic agent. Structure-activity relationship (SAR) studies on a broader range of derivatives will also be valuable in optimizing its biological profile.

References

-

Karczmarzyk, Z., Wysocki, W., & Fruzinski, A. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 26(16), 4987. [Link]

-

Chen, J., et al. (2014). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Oncology Letters, 8(5), 2245-2249. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from [Link]

-

Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 12(10), 6045-6059. [Link]

Sources

- 1. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Morpholino-4-nitrobenzoic Acid

Introduction

3-Morpholino-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a nitro-activated aromatic ring coupled with a morpholine moiety, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. The morpholine group is a privileged scaffold in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides a comprehensive, field-proven protocol for the synthesis of 3-morpholino-4-nitrobenzoic acid from commercially available 4-chloro-3-nitrobenzoic acid.

The synthetic route is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the construction of arylamines and arylethers. This application note is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific principles governing the reaction, ensuring both reproducibility and a deeper understanding of the process.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of 3-morpholino-4-nitrobenzoic acid proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-rich morpholine acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-chloro-3-nitrobenzoic acid and displacing the chloride leaving group.

The success of this reaction is critically dependent on the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group, in this case, the nitro group (-NO₂), positioned ortho and para to the leaving group (chloride), is essential. The nitro group powerfully deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It achieves this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

Diagram of the SNAr Reaction Mechanism

Caption: The SNAr mechanism for the synthesis of 3-morpholino-4-nitrobenzoic acid.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | ≥98% | e.g., Sigma-Aldrich, TCI |

| Morpholine | C₄H₉NO | 87.12 | ≥99% | e.g., Sigma-Aldrich, Acros Organics |

| Butanol | C₄H₁₀O | 74.12 | Anhydrous, ≥99% | e.g., Sigma-Aldrich, Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated (37%) | e.g., Fisher Scientific, VWR |

| Deionized Water | H₂O | 18.02 | - | - |

| Ethanol | C₂H₅OH | 46.07 | 95% or absolute | e.g., Fisher Scientific, VWR |

Equipment

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator) or a conventional round-bottom flask with a reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Glassware: Erlenmeyer flasks, beakers, graduated cylinders, Buchner funnel

-

Filtration apparatus (vacuum flask and filter paper)

-

pH meter or pH paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Experimental Protocol

This protocol is adapted from a procedure described for a similar transformation and has been optimized for clarity and reproducibility.[1]

Reaction Setup

-

Reagent Preparation: In a suitable high-pressure microwave glass reactor equipped with a magnetic stir bar, combine 4-chloro-3-nitrobenzoic acid (40 mmol, 8.06 g) and morpholine (92 mmol, 8.02 g, 8.0 mL).

-

Solvent Addition: To the reaction vessel, add 8 mL of butanol.

-

Vessel Sealing: Securely seal the reactor vessel with a Teflon-coated silicone cap.

Reaction Conditions

Microwave-Assisted Synthesis (Recommended):

-

Place the sealed reaction vessel into the cavity of the microwave reactor.

-

Set the reaction temperature to 160 °C and the reaction time to 20 minutes.

-

Initiate the microwave irradiation with stirring.

Conventional Heating (Alternative):

-

If a microwave reactor is unavailable, assemble a round-bottom flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 118 °C for n-butanol) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

Work-up and Purification

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidification: Carefully and slowly add the reaction mixture to a beaker containing 100 mL of deionized water with stirring. Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with copious amounts of cold deionized water to remove any remaining salts and impurities.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight.

Recrystallization (for high purity)

-

Solvent Selection: The crude 3-morpholino-4-nitrobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.

-

Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization of 3-Morpholino-4-nitrobenzoic Acid

The identity and purity of the synthesized 3-morpholino-4-nitrobenzoic acid should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Yellow to off-white solid |

| Melting Point | Not available in the literature, to be determined experimentally |

| ¹H NMR | Expected signals for aromatic protons, morpholine protons, and a carboxylic acid proton. |

| ¹³C NMR | Expected signals for aromatic carbons, morpholine carbons, and a carboxylic acid carbon. |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), C-N, and C-O bonds. |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

-

Ventilation: Conduct the reaction and work-up in a well-ventilated fume hood.

-

4-Chloro-3-nitrobenzoic acid: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Morpholine: Morpholine is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme caution.

-

Microwave Reactor: Follow the manufacturer's instructions for the safe operation of the microwave reactor. Ensure the reaction vessel is not overfilled and is properly sealed.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the microwave vessel. |

| Loss of product during work-up | Ensure the pH is sufficiently low for complete precipitation. Avoid using excessive solvent during recrystallization. | |

| Product is an oil or does not solidify | Impurities present | Purify the crude product by column chromatography before attempting recrystallization. |

| Product is highly colored | Impurities | Use activated charcoal during recrystallization. Ensure thorough washing of the crude product. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-morpholino-4-nitrobenzoic acid. By understanding the underlying SNAr mechanism and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification of 3-morpholino-4-nitrobenzoic acid.

References

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC - NIH. [Link]

Sources

Application of 3-(Morpholin-4-YL)-4-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3-(Morpholin-4-YL)-4-nitrobenzoic acid and its derivatives in medicinal chemistry. This guide provides an in-depth analysis of its established use as a scaffold for novel antibacterial agents and explores its potential in other therapeutic areas based on the pharmacological precedence of its constituent chemical moieties. Detailed synthetic protocols, biological evaluation methodologies, and structure-activity relationship (SAR) insights are presented to facilitate further research and development.

Introduction: The Morpholine-Nitrobenzoic Acid Scaffold

3-(Morpholin-4-YL)-4-nitrobenzoic acid is a synthetic aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its structure combines three key pharmacophoric features: a benzoic acid moiety, a nitro group, and a morpholine ring. The benzoic acid provides a handle for further chemical modifications and can participate in hydrogen bonding interactions with biological targets. The electron-withdrawing nitro group can influence the electronic properties of the aromatic ring and may be involved in specific binding interactions or bio-reductive activation. The morpholine ring, a common motif in drug molecules, can enhance aqueous solubility and metabolic stability, and often serves as a key interaction point with target proteins.

While the parent acid itself has limited documented biological activity, its derivatives, particularly those elaborated from the carboxylic acid group, have shown significant promise, most notably in the development of new antibacterial agents.

Established Application: A Scaffold for Novel Antibacterial Agents

The primary and most well-documented application of 3-(Morpholin-4-YL)-4-nitrobenzoic acid in medicinal chemistry is as a foundational scaffold for the synthesis of novel antibacterial agents. Research has focused on the derivatization of its carboxylic acid group to produce hydrazides, which are then converted into various semicarbazides, thiosemicarbazides, and hydrazones.[1] These classes of compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1]

Rationale for Antibacterial Drug Design

The rationale behind using the 3-(morpholin-4-YL)-4-nitrobenzoic acid scaffold for antibacterial drug design is rooted in the known antimicrobial properties of semicarbazides, thiosemicarbazides, and hydrazones. These functional groups can chelate essential metal ions required for bacterial enzyme function and can form crucial hydrogen bonds with active site residues of bacterial proteins.[1] The morpholine and nitro groups of the parent scaffold contribute to the overall physicochemical properties of the derivatives, influencing their solubility, cell permeability, and interaction with biological targets.

Synthesis Protocols

The synthesis of antibacterial derivatives from 3-(Morpholin-4-YL)-4-nitrobenzoic acid is a multi-step process. The following protocols are based on established literature methods.[1]

This protocol describes the synthesis of the parent acid via a microwave-assisted aromatic nucleophilic substitution reaction.

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Morpholine

-

Butanol

-

Hydrochloric acid (dilute)

-

Microwave synthesizer

-

High-pressure microwave glass reactor with a magnetic stir bar

-

Teflon-coated silicone cap

-

Filtration apparatus

Procedure:

-

To a high-pressure microwave glass reactor, add 4-chloro-3-nitrobenzoic acid (40 mmol), morpholine (92 mmol), and butanol (8 mL).

-

Seal the reactor with a Teflon-coated silicone cap.

-

Place the reactor in the microwave synthesizer and heat the reaction mixture to 160 °C with stirring.

-

Maintain the temperature at 160 °C and continue stirring for 20 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry in the open air to yield pure 3-(Morpholin-4-YL)-4-nitrobenzoic acid.

This protocol details the conversion of the carboxylic acid to its corresponding hydrazide.

Materials:

-

3-(Morpholin-4-YL)-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Hydrazine hydrate

-

Chloroform

-

Rotary evaporator

-

Crystallization apparatus

Procedure:

-

Convert 3-(Morpholin-4-YL)-4-nitrobenzoic acid to its corresponding acid chloride by reacting with thionyl chloride in the presence of a catalytic amount of DMF.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude acid chloride in a suitable solvent and react it with an excess of hydrazine hydrate.

-

Upon completion of the reaction, isolate the product, 4-(Morpholin-4-YL)-3-nitrobenzohydrazide, by crystallization from chloroform. A potential by-product is the double acylation of hydrazine.[1]

This protocol outlines the general procedures for synthesizing the final antibacterial compounds from the hydrazide intermediate.

Materials:

-

4-(Morpholin-4-YL)-3-nitrobenzohydrazide

-

Appropriate isocyanates (for semicarbazides) or isothiocyanates (for thiosemicarbazides)

-

Appropriate benzaldehydes (for hydrazones)

-

Anhydrous ethanol

-

Reflux apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure for Semicarbazides and Thiosemicarbazides:

-

Dissolve 4-(Morpholin-4-YL)-3-nitrobenzohydrazide in a suitable solvent.

-

Add the corresponding isocyanate or isothiocyanate.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Isolate and purify the product by crystallization or column chromatography.

Procedure for Hydrazones:

-

Dissolve 4-(Morpholin-4-YL)-3-nitrobenzohydrazide in anhydrous ethanol.

-

Add the substituted benzaldehyde.

-

Reflux the mixture until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to induce crystallization of the hydrazone product.

-

Collect the product by filtration and wash with cold ethanol.

Biological Evaluation: Antibacterial Activity

The antibacterial activity of the synthesized derivatives is typically evaluated in vitro using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of reference bacterial strains.[1]

Materials:

-

Synthesized compounds

-

Reference bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate.

-

Prepare a bacterial inoculum of each strain and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive controls (bacteria in broth without compound) and negative controls (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

Studies on the derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide have provided valuable SAR insights for their antibacterial activity.[1]

-

Semicarbazides have shown the highest activity, particularly against Gram-positive bacteria. A derivative containing a 4-bromophenyl moiety was identified as the most potent compound against Enterococcus faecalis.[1]

-

Thiosemicarbazides exhibited moderate activity, with a derivative containing a 4-trifluoromethylphenyl group showing the best results against Gram-positive strains.[1]

-

Hydrazones derived from this scaffold did not show significant antibacterial activity in the tested strains.[1]

These findings suggest that the nature of the substituent on the terminal nitrogen of the hydrazide is crucial for antibacterial potency. The presence of a halogen atom on the phenyl ring of the semicarbazide appears to be beneficial for activity.

Quantitative Data Summary

The following table summarizes the reported MIC values for the most active derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide.[1]

| Compound Class | Substituent | Bacterial Strain | MIC (µg/mL) |

| Semicarbazide | 4-bromophenyl | Enterococcus faecalis | 3.91 |

| Thiosemicarbazide | 4-trifluoromethylphenyl | Gram-positive strains (excluding S. aureus) | 31.25 - 62.5 |

Potential Applications in Other Therapeutic Areas: A Prospective Outlook

While the established application of 3-(Morpholin-4-YL)-4-nitrobenzoic acid is in the antibacterial field, its structural components suggest potential for activity in other therapeutic areas, such as oncology and inflammation. This section explores these possibilities and provides general protocols for initial screening.

Rationale for Anticancer and Anti-inflammatory Potential

-

Morpholine Moiety: The morpholine ring is a key structural feature in several approved and investigational drugs, including kinase inhibitors. For example, the PI3K inhibitor GDC-0941 contains a morpholino-pyrimidine core. The morpholine group can form important hydrogen bonds with the hinge region of kinase active sites.[2]

-

Nitroaromatic Compounds: Nitroaromatic compounds have a diverse range of biological activities, including anticancer and anti-inflammatory properties.[3] Their mechanism of action can involve the generation of reactive nitrogen species or specific interactions with biological targets.

-

Benzoic Acid Derivatives: Benzoic acid derivatives are known to possess anti-inflammatory and analgesic properties.[4]

Given these precedents, it is plausible that 3-(Morpholin-4-YL)-4-nitrobenzoic acid or its novel derivatives could exhibit anticancer or anti-inflammatory activities.

Proposed Screening Protocols

The following are general, high-level protocols for the initial in vitro screening of 3-(Morpholin-4-YL)-4-nitrobenzoic acid and its derivatives for potential anticancer and anti-inflammatory effects.

This protocol provides a method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Test compounds

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Normal cell line (e.g., HEK293) for cytotoxicity comparison

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

This protocol assesses the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Test compounds

-

RAW 264.7 macrophage cell line

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic route to antibacterial derivatives.

Proposed Screening Workflow

Caption: Proposed screening workflow for new activities.

Conclusion and Future Directions

3-(Morpholin-4-YL)-4-nitrobenzoic acid has been successfully utilized as a scaffold for the development of potent antibacterial agents, particularly semicarbazide derivatives. The synthetic routes and biological evaluation protocols are well-established, providing a solid foundation for further optimization of these antibacterial compounds.

The exploration of this scaffold in other therapeutic areas, such as oncology and inflammation, is a promising avenue for future research. The presence of the morpholine and nitroaromatic moieties provides a strong rationale for investigating its potential as a kinase inhibitor or a modulator of inflammatory pathways. The screening protocols outlined in this guide offer a starting point for such investigations. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock the full therapeutic potential of the 3-(Morpholin-4-YL)-4-nitrobenzoic acid scaffold.

References

-

Nowak, M., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(14), 5479. Available at: [Link]

-

Al-Ghorbani, M. (2023). Synthesis and anticancer evaluation of novel morpholine analogues. 9th International Electronic Conference on Medicinal Chemistry. Available at: [Link]

-

Guan, L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. Available at: [Link]

- U.S. Patent No. 4,689,182. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.

-

Feng, J., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals, 15(3), 381. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2019). 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. Bioorganic Chemistry, 83, 355-366. Available at: [Link]

-

de Oliveira, R. B., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-28. Available at: [Link]

-

Ahmad, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Available at: [Link]

-

Wang, Y., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o754. Available at: [Link]

- U.S. Patent No. CN104447348A. (2015). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

Organic Syntheses Procedure. p-NITROBENZOIC ACID. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Lai, J., et al. (2016). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]

-

Gene Tools, LLC. (2011). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Available at: [Link]

-

Ali, M. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4056. Available at: [Link]

-

Alchem.Pharmtech. 4-Morpholino-3-nitrobenzoic acid. Available at: [Link]

-

Raynaud, F. I., et al. (2009). Pharmacological characterization of a novel potent and selective dual class I phosphoinositide 3-kinase and mTOR inhibitor, NVP-BGT226. Cancer Research, 69(14), 5840-5849. Available at: [Link]

-

Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7354. Available at: [Link]

-

Summerton, J. E. (2007). Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity. Current topics in medicinal chemistry, 7(7), 651-660. Available at: [Link]

-

Geyer, C. R. (2008). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. Developmental biology, 323(1), 1-13. Available at: [Link]

-

Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Available at: [Link]

-

ResearchGate. The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Available at: [Link]

-

Zhang, M., et al. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -pyridin-2-one. International Core Journal of Engineering, 3(6), 766-769. Available at: [Link]

-

ResearchGate. Pharmacological profile of morpholine and its derivatives Several... Available at: [Link]

-

Li, Y., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie, 356(12), e2300263. Available at: [Link]

-

dos Santos, T., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3073. Available at: [Link]

-

MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

Sources

- 1. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

Application Note: Strategic Synthesis of Apixaban Intermediates via 3-(Morpholin-4-yl)-4-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Clinical Significance of Apixaban

Apixaban, marketed as Eliquis, is a highly potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Its oral bioavailability and predictable pharmacokinetic profile have established it as a leading anticoagulant for preventing and treating thromboembolic disorders, such as stroke in patients with nonvalvular atrial fibrillation and deep vein thrombosis.[1] The intricate molecular architecture of Apixaban necessitates a multi-step synthesis, often reliant on the strategic construction of key intermediates. While several synthetic routes have been established, many focus on building the core structure from precursors like p-nitroaniline.[2][3] This application note details a robust and logical synthetic pathway that utilizes 3-(Morpholin-4-yl)-4-nitrobenzoic acid as a key precursor, focusing on the causality behind experimental choices and providing validated protocols for each critical transformation.

Strategic Overview: A Building Block Approach

The synthesis of Apixaban can be dissected into the formation of its core pyrazolopyridinone structure and the attachment of its two primary aromatic moieties. A crucial structural motif is the aminophenyl-lactam segment. A logical and efficient approach involves preparing a substituted aniline that can be further elaborated. Here, we focus on a pathway that begins with the synthesis of 3-(Morpholin-4-yl)-4-nitrobenzoic acid, which, after reduction, provides the versatile 3-amino-4-morpholinobenzoic acid intermediate. This intermediate contains the necessary functional groups for subsequent amide coupling and cyclization steps.

Synthesis of 3-(Morpholin-4-yl)-4-nitrobenzoic Acid

Mechanistic Rationale

The synthesis of the title compound is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is predicated on the presence of a strong electron-withdrawing group (in this case, the nitro group) positioned ortho or para to a suitable leaving group (a halogen, such as chlorine). The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. Morpholine, a secondary amine, serves as a potent nucleophile.

A study by Szymańska et al. demonstrated a microwave-assisted SNAr condensation of 4-chloro-3-nitrobenzoic acid with excess morpholine, achieving a 79% yield of the desired product in just 20 minutes.[4] This highlights the efficiency of this approach.

Experimental Protocol: SNAr Reaction

Objective: To synthesize 3-(Morpholin-4-yl)-4-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid.

Materials:

-

4-Chloro-3-nitrobenzoic acid (1.0 eq)

-

Morpholine (3.0-5.0 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (1M HCl)

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), K2CO3 (2.0 eq), and DMF.

-

Add morpholine (3.0 eq) to the suspension.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous mixture to a pH of ~4-5 with 1M HCl. A precipitate will form.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water.

-

Dry the solid under vacuum at 60°C to yield 3-(Morpholin-4-yl)-4-nitrobenzoic acid as a pale yellow solid.

Reduction of the Nitro Group: A Critical Step

Rationale and Method Selection

The conversion of the aromatic nitro group to an amine is a pivotal step, as the resulting aniline is the nucleophile required for subsequent amide bond formation. Several methods are available for this transformation, each with distinct advantages and considerations.[5]

-

Catalytic Hydrogenation: This is a clean and high-yielding method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.[6][7] It is particularly suitable for industrial-scale production due to the simple workup (catalyst filtration) and avoidance of stoichiometric metal waste.[8] However, care must be taken as catalysts can sometimes be sensitive to sulfur-containing impurities, and the carboxylic acid group may require protection or specific conditions to prevent its reduction.[9]

-

Metal/Acid Reduction: Classic methods using tin (Sn) or iron (Fe) in acidic media are robust and widely used. However, they generate significant metallic waste, which requires disposal.

-

Sulfide-Based Reduction: Reagents like sodium sulfide (Na2S) or sodium hydrosulfite (Na2S2O4) offer excellent chemoselectivity, specifically reducing the nitro group without affecting other reducible functionalities like carboxylic acids.[10][11] This method is advantageous for complex molecules. Several Apixaban synthesis patents and papers describe the successful use of sodium sulfide for reducing a similar nitro group on a related intermediate.[12]

Comparative Data on Reduction Methods

| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenation | H2 (gas), Pd/C or Raney Ni | >95% | Clean, high yield, simple workup. | Requires specialized pressure equipment; catalyst cost. | [6][8] |

| Sodium Sulfide | Na2S·9H2O, Methanol/Water | ~90% | High chemoselectivity, cost-effective. | Generates sulfurous waste; potential odor issues. | [12] |

| Sodium Hydrosulfite | Na2S2O4, Water/Solvent | ~85-95% | Mild conditions, good functional group tolerance. | Requires careful control of stoichiometry and pH. | [11] |

Experimental Protocol: Nitro Group Reduction with Sodium Sulfide

Objective: To synthesize 3-Amino-4-morpholinobenzoic acid.

Materials:

-

3-(Morpholin-4-yl)-4-nitrobenzoic acid (1.0 eq)

-

Sodium sulfide nonahydrate (Na2S·9H2O) (3.0-4.0 eq)

-

Methanol

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 3-(Morpholin-4-yl)-4-nitrobenzoic acid (1.0 eq) in a mixture of methanol and water.

-

In a separate beaker, dissolve sodium sulfide nonahydrate (3.0 eq) in deionized water.

-

Gently heat the solution of the nitro compound to 45-50°C.

-

Slowly add the aqueous sodium sulfide solution dropwise to the reaction mixture over 30-60 minutes. An exotherm may be observed.

-

After the addition is complete, maintain the temperature at 50-60°C and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with 1M HCl to a pH of ~7-8 to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to afford 3-Amino-4-morpholinobenzoic acid.

Formation of Apixaban Core Structure

Principle of Amide Coupling and Cyclization

The synthesized 3-Amino-4-morpholinobenzoic acid is a versatile intermediate. In a plausible next step towards an Apixaban intermediate, it would undergo an amide bond formation. For instance, it could be coupled with another key fragment to build the final drug structure. Many established Apixaban syntheses involve the coupling of an aniline derivative with 5-chlorovaleryl chloride, followed by an intramolecular cyclization to form a lactam ring.[6][13]

The carboxylic acid of our intermediate must first be activated to facilitate amide bond formation. Standard coupling agents like EDC/HOBt or converting the acid to an acyl chloride with thionyl chloride (SOCl2) are common strategies.[14] Following the amide coupling, further steps would be required to construct the pyrazole ring and complete the Apixaban scaffold.

Representative Protocol: Acyl Chloride Formation and Amidation

Objective: To perform a representative amide coupling reaction.

Materials:

-

3-Amino-4-morpholinobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl2) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

A suitable amine coupling partner (e.g., a substituted aniline or aminopyrazole) (1.0 eq)

-

Triethylamine (TEA) or Pyridine (2.5 eq)

Procedure:

-

Acyl Chloride Formation: Suspend 3-Amino-4-morpholinobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) at 0°C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until gas evolution ceases.

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.

-

In a separate flask, dissolve the amine coupling partner (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Slowly add the solution of the amine to the acyl chloride solution at 0°C.

-

Stir the reaction at room temperature for 3-5 hours until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired amide intermediate.

Conclusion